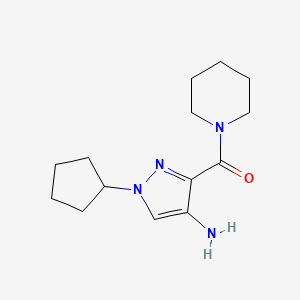

1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-1-cyclopentylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c15-12-10-18(11-6-2-3-7-11)16-13(12)14(19)17-8-4-1-5-9-17/h10-11H,1-9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGZBOSAKVCBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C=C2N)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with a cyclopentyl halide.

Attachment of the piperidine-1-carbonyl group: This can be done through an acylation reaction using piperidine and a suitable acylating agent.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazol-4-Amine Derivatives

The biological and physicochemical properties of pyrazol-4-amine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazol-4-Amine Derivatives

Key Structural Insights

- Cyclopentyl vs. Ethyl/Pyridinyl Substituents :

The cyclopentyl group at the 1-position enhances steric bulk and lipophilicity compared to ethyl or pyridinyl substituents. This may improve membrane permeability but reduce aqueous solubility. Cyclopentyl analogs are less explored than pyridinyl derivatives, which are common in kinase inhibitors (e.g., c-Met inhibitors) . - Piperidine-Carbonyl vs. Trifluoromethylphenoxy: The piperidine-carbonyl group at the 3-position introduces hydrogen-bonding capacity and conformational flexibility, contrasting with the electron-withdrawing trifluoromethylphenoxy group in antimycobacterial agents. The latter’s -CF₃ group enhances metabolic stability but may increase toxicity .

- Amine Position and Reactivity : The 4-amine group in the target compound is critical for interactions with biological targets (e.g., ATP-binding pockets). In contrast, bromo-substituted analogs (e.g., 3-bromo-N-ethyl derivatives) serve as synthetic intermediates for Suzuki-Miyaura couplings .

Biological Activity

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopentyl group and a piperidine ring, which contribute to its pharmacological properties.

Research indicates that this compound functions primarily as a kinase inhibitor. It has shown selectivity towards the Akt family of kinases, which are critical in regulating cell survival and proliferation. The compound binds to the ATP-binding site of Akt, inhibiting its phosphorylation activity. This inhibition leads to decreased signaling through pathways that promote cell growth and survival, making it a candidate for cancer therapy.

In Vitro Efficacy

The biological activity of this compound has been evaluated in various cancer cell lines. The following table summarizes its IC50 values against different targets:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon) | 7.76 | Akt inhibition |

| OVCAR-8 (Ovarian) | 9.76 | Akt inhibition |

| PC-3 (Prostate) | 61 nM | Akt inhibition |

| LNCaP (Prostate) | 30.4 nM | Akt inhibition |

These results indicate significant antiproliferative effects, particularly against prostate cancer cell lines, where the compound exhibits submicromolar potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole ring and substituents on the piperidine moiety can significantly affect biological activity. For instance, introducing halogen substitutions on the phenyl ring enhances potency, while non-polar substitutions tend to reduce it. The presence of a dichlorophenyl moiety has been identified as optimal for achieving higher biological activity.

Case Studies

A recent study explored the effects of this compound in vivo. Mice bearing HCT116 tumors were treated with varying doses of this compound. The results demonstrated a dose-dependent reduction in tumor size, supporting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.